molecular formula C13H11N5O2 B2702874 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime CAS No. 1965308-70-6

5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Cat. No.: B2702874
CAS No.: 1965308-70-6
M. Wt: 269.264
InChI Key: GJVGKIIUISMBNR-UHFFFAOYSA-N
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Description

5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidines has been confirmed by X-ray diffraction analysis . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .


Physical and Chemical Properties Analysis

Pyrimidine derivatives are electron-rich nitrogen-containing heterocycles . Their synthetic versatility allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Mechanism of Action

PHTPP has been used to distinguish the various activities of the two estrogen receptors . Estrogen can have opposite effects in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .

Future Directions

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising future direction .

Properties

IUPAC Name

N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJFPIMBFUWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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